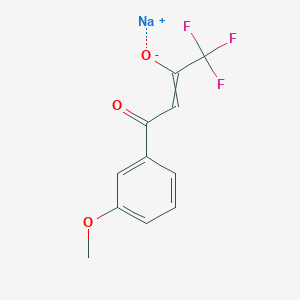
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-one with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to avoid decomposition.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl group contributes to its binding affinity with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one: Shares a similar structure but lacks the sodium ion.
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one: Similar structure with a different position of the methoxy group.
Uniqueness: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial.
Properties
Molecular Formula |
C11H8F3NaO3 |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
sodium;1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |
InChI Key |
XNCWFTTWQFLVMS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















